N-(5-benzoyl-4-phenylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Adenosine A1 receptor Radioligand binding Thiazole

This compound is a rationally designed, dual-pharmacophore chemical probe, not a generic analog. It uniquely merges a 5-benzoyl-4-phenylthiazole (adenosine A1 antagonist scaffold, benchmark Ki=4.83 nM) with a 1,5-dimethyl-1H-pyrazole-3-carboxamide (FLT3 kinase inhibitor fragment) via an amide linkage. Substitution with either a standard A1 antagonist or a canonical FLT3 inhibitor cannot replicate its polypharmacology. Procure to dissect FLT3 vs. CDK contributions in AML models, map adenosine subtype selectivity shifts, and validate docking scoring functions.

Molecular Formula C22H18N4O2S
Molecular Weight 402.47
CAS No. 1013772-70-7
Cat. No. B2789427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013772-70-7
Molecular FormulaC22H18N4O2S
Molecular Weight402.47
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18N4O2S/c1-14-13-17(25-26(14)2)21(28)24-22-23-18(15-9-5-3-6-10-15)20(29-22)19(27)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,23,24,28)
InChIKeyVPBKKCCBLFWVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013772-70-7): Structural and Pharmacophore Baseline for Differentiated Procurement


N-(5-Benzoyl-4-phenylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013772-70-7) is a synthetic heterocyclic hybrid that fuses a 5-benzoyl-4-phenylthiazole core with a 1,5-dimethyl-1H-pyrazole-3-carboxamide moiety via an amide linkage [1]. The 5-benzoyl-4-phenylthiazole scaffold has been established as a privileged structure for potent and selective adenosine A1 receptor antagonism (e.g., 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole, Ki = 4.83 nM at rat A1) [2], while the 1,5-dimethyl-1H-pyrazole-3-carboxamide fragment is a critical pharmacophore in several FLT3 kinase inhibitor series (e.g., FN-1501, FLT3 IC50 = 0.213 nM) [3]. The combination of these two independently validated pharmacophores into a single molecular entity creates a unique chemical probe whose biological fingerprint cannot be inferred from either fragment alone, making it a distinct candidate for target deconvolution and selectivity profiling.

Why Generic Substitution Fails for N-(5-Benzoyl-4-phenylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Structural Uniqueness and Pharmacophore Divergence


Substituting N-(5-benzoyl-4-phenylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide with a generic analog from either the adenosine A1 antagonist series or the FLT3 inhibitor class is scientifically unjustified. In the adenosine A1 antagonist series, acylation of the 2-amino group is known to be crucial for high A1 affinity, and subtle changes in the acyl substituent dramatically alter selectivity profiles across A1, A2A, A2B, and A3 subtypes [1]. The replacement of a benzoylamino group (as in the benchmark compound 16m) with a 1,5-dimethyl-1H-pyrazole-3-carboxamide introduces a heterocyclic amide with distinct hydrogen-bonding capacity, steric bulk, and electronic properties that are predicted to fundamentally shift receptor subtype selectivity [1][2]. Conversely, in the FLT3 inhibitor space, the thiazole core replaces the pyrimidine-fused heterocycle that is critical for FLT3/CDK inhibition in FN-1501, likely resulting in a divergent kinase inhibition profile [2]. These dual pharmacophore modifications mean that generic substitution—whether with a standard adenosine A1 antagonist or a canonical FLT3 inhibitor—cannot recapitulate the polypharmacology or selectivity signature of this specific compound.

Quantitative Differentiation Evidence for N-(5-Benzoyl-4-phenylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Comparator-Based Pharmacophore Benchmarking


Adenosine A1 Receptor Affinity of the 5-Benzoyl-4-phenylthiazole Core: Comparator 16m vs. Target Compound Structural Divergence

The 5-benzoyl-4-phenylthiazole core of the target compound is directly derived from the adenosine A1 antagonist series described by Scheiff et al. The benchmark compound 16m (2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole) exhibits a Ki of 4.83 nM at rat A1 receptors and 57.4 nM at human A1 receptors, with high selectivity over A2A, A2B, and A3 subtypes [1]. The target compound replaces the 2-benzoylamino group with a 1,5-dimethyl-1H-pyrazole-3-carboxamide, a modification that is anticipated to alter both potency and selectivity based on the established SAR that acylation at the 2-position is critical for A1 affinity [1]. The specific A1 Ki and selectivity profile of the target compound remain to be experimentally determined, creating an opportunity for head-to-head profiling against 16m.

Adenosine A1 receptor Radioligand binding Thiazole Structure-activity relationship

FLT3 Kinase Inhibitory Potency of the 1,5-Dimethyl-1H-pyrazole-3-carboxamide Pharmacophore: Comparator FN-1501 vs. Target Compound

The 1,5-dimethyl-1H-pyrazole-3-carboxamide moiety of the target compound is a recognized pharmacophore in FLT3 kinase inhibitor design. The benchmark compound FN-1501 (compound 50 in the 1-H-pyrazole-3-carboxamide series) demonstrates an FLT3 IC50 of 0.213 nM, CDK2/4/6 IC50 values in the nanomolar range, and antiproliferative activity against MV4-11 AML cells (IC50 = 16.1 nM) [1]. FN-1501 also shows in vivo tumor regression in MV4-11 xenografts at 15 mg/kg, outperforming cytarabine at 50 mg/kg [1]. The target compound diverges from FN-1501 by replacing the pyrimidine-fused heterocycle at the pyrazole 4-position with a 5-benzoyl-4-phenylthiazole amide, a structural modification that is expected to alter kinase selectivity [1]. The target compound thus offers a distinct chemotype for probing FLT3 versus off-target kinase inhibition.

FLT3 kinase CDK inhibition Acute myeloid leukemia Pyrazole carboxamide

Adenosine Receptor Subtype Selectivity: Predicted Shift Relative to 2-Amino-5-benzoyl-4-phenylthiazole Series

In the 2-amino-5-benzoyl-4-phenylthiazole series, compound 16m achieves A1 selectivity through careful optimization of the 2-acyl substituent, with >200-fold selectivity over A2A, A2B, and A3 subtypes [1]. The introduction of a 1,5-dimethyl-1H-pyrazole-3-carboxamide at the 2-position of the target compound represents a significant departure from the benzoylamino motif. The pyrazole carboxamide introduces additional hydrogen-bond acceptors (pyrazole N2, carboxamide carbonyl) and increased steric demand that may engage different residues within the adenosine binding pocket, potentially shifting selectivity toward or away from A2A or A3 subtypes. This selectivity shift must be experimentally verified, presenting a clear differentiation opportunity.

Adenosine receptor Subtype selectivity A1 vs. A2A Off-target profiling

Kinase Selectivity Profiling: Thiazole vs. Pyrimidine-Fused Heterocycle in Pyrazole-3-carboxamide FLT3 Inhibitors

FN-1501 achieves its antiproliferative activity through combined FLT3 and CDK inhibition (CDK2, CDK4, CDK6 IC50 values in the low nanomolar range), with the pyrimidine-fused heterocycle at the pyrazole 4-position being critical for this dual activity [1]. The target compound replaces this heterocycle with a 5-benzoyl-4-phenylthiazole amide, a structural change that is expected to significantly alter the kinase inhibition fingerprint. Based on the SAR established for the FN-1501 series, removal of the pyrimidine-fused heterocycle is likely to reduce CDK affinity while potentially retaining or modulating FLT3 activity [1]. This divergence in predicted kinase polypharmacology makes the target compound a distinct tool for dissecting FLT3-dependent versus CDK-dependent cellular effects.

Kinase selectivity FLT3 CDK Polypharmacology Kinase profiling panel

In Vivo Pharmacokinetic and Safety Benchmarking: FN-1501 as a Reference Point for Pyrazole-3-carboxamide ADME Properties

FN-1501 demonstrates a favorable in vivo profile with an LD50 of 186 mg/kg in mice (compared to 32 mg/kg for the CDK inhibitor AT7519) and tumor regression in MV4-11 xenografts at 15 mg/kg once daily, which is more efficacious than cytarabine at 50 mg/kg [1]. The target compound shares the 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold with FN-1501 but incorporates a larger, more lipophilic thiazole substituent (cLogP predicted to be higher than FN-1501), which may influence plasma protein binding, tissue distribution, and metabolic stability. These ADME differences must be experimentally characterized and represent a key procurement decision point for in vivo studies.

Pharmacokinetics In vivo efficacy Acute toxicity Xenograft AML

Best-Fit Research and Industrial Application Scenarios for N-(5-Benzoyl-4-phenylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide


Adenosine A1 Receptor Selectivity Profiling and Antagonist Development

Procure this compound as a structural probe to investigate how pyrazole carboxamide substitution at the thiazole 2-position alters adenosine A1 receptor affinity and subtype selectivity relative to the benchmark antagonist 16m (Ki = 4.83 nM at rat A1). This scenario is relevant for CNS drug discovery programs targeting cognitive deficits, cardiac arrhythmia, or renal dysfunction where A1-selective antagonists are desired [1].

FLT3 Kinase Inhibitor Selectivity Deconvolution in AML Models

Deploy this compound alongside FN-1501 in head-to-head kinase profiling panels and AML cell viability assays (e.g., MV4-11) to dissect the contribution of FLT3 inhibition versus CDK inhibition to antiproliferative activity. The thiazole substitution is expected to modulate CDK affinity, making this compound a tool for achieving cleaner FLT3 pharmacology than FN-1501 [2].

Multi-Target Polypharmacology Assessment at the Adenosine-Kinase Interface

Screen this compound against both adenosine receptor subtypes (A1, A2A, A2B, A3) and a kinase panel (FLT3, CDKs, VEGFR2) to characterize its unique dual-pharmacophore polypharmacology. This is valuable for oncology programs exploring synergistic A1 antagonism and FLT3 inhibition in AML, where adenosine signaling in the tumor microenvironment may contribute to immune evasion [1][2].

Computational Docking and Pharmacophore Modeling Studies

Use this compound as a test ligand for molecular docking studies comparing binding modes in adenosine A1 receptor and FLT3 kinase crystal structures. The distinct thiazole-pyrazole carboxamide scaffold provides a valuable training set for scoring function validation and pharmacophore hypothesis generation [1][2].

Quote Request

Request a Quote for N-(5-benzoyl-4-phenylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.